molecular formula C11H13N3O4 B1411733 2-(3-Azidopropoxy)-3-methoxybenzoic acid CAS No. 2096985-63-4

2-(3-Azidopropoxy)-3-methoxybenzoic acid

Cat. No. B1411733
CAS RN: 2096985-63-4
M. Wt: 251.24 g/mol
InChI Key: KOSSFFUUWJYFAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through the coupling of azido and propargylated precursors via a click approach using 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The compound has a molecular formula of C6H9N3O3 and a molecular weight of 183.15 g/mol.


Chemical Reactions Analysis

The compound undergoes an acid-catalysed rearrangement in solution into an equilibrium mixture .

Scientific Research Applications

Ortho-Metalation of Benzoic Acids

Ortho-metalation of unprotected benzoic acids is a critical methodology in synthetic chemistry. Nguyen, Castanet, and Mortier (2006) explored this by treating 2-methoxybenzoic acid with specific reagents, enabling the regioselective synthesis of various substituted 2-methoxybenzoic acids. These acids serve as valuable building blocks for further chemical syntheses, showcasing the importance of this compound in the synthesis of complex molecules (Nguyen, Castanet, & Mortier, 2006).

Encapsulation for Controlled Release

The encapsulation of flavor molecules into nanoparticles for controlled release is another significant application. Hong, Oh, and Choy (2008) successfully intercalated vanillic acid, a derivative of 2-methoxybenzoic acid, into layered double hydroxide, creating nanohybrids for controlled flavor release in food applications. This technique exemplifies the compound's role in enhancing food technology and controlled substance delivery (Hong, Oh, & Choy, 2008).

Spectroscopic Studies

In the realm of spectroscopy, Clavijo, Menendez, and Aroca (2008) studied the spectral fingerprints of vanillic acid, a form of 3-methoxy-4-hydroxybenzoic acid, in both infrared and Raman spectra. The work has implications for analytical applications, particularly in winemaking, by enabling the detection of vanillic acid at very low concentrations (Clavijo, Menendez, & Aroca, 2008).

Antibacterial Activity

The antibacterial properties of benzoic acid derivatives have been explored by Popiołek and Biernasiuk (2016). They synthesized a series of hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, showing high bacteriostatic or bactericidal activity against Gram-positive bacteria, emphasizing the potential of these compounds in developing new antimicrobial agents (Popiołek & Biernasiuk, 2016).

Environmental Remediation

Brillas, Baños, and Garrido (2003) studied the mineralization of the herbicide 3,6-dichloro-2-methoxybenzoic acid in aqueous solutions. They utilized advanced oxidation processes like electro-Fenton and photoelectro-Fenton, highlighting the potential of these methods in degrading persistent organic pollutants in the environment. This work underscores the relevance of 2-methoxybenzoic acid derivatives in environmental chemistry and pollution control (Brillas, Baños, & Garrido, 2003).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 2-(4-{[4-(3-azidopropoxy)phenyl]azo}benzamido)ethylcarbamate”, indicates that it is not a hazardous substance or mixture .

properties

IUPAC Name

2-(3-azidopropoxy)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-9-5-2-4-8(11(15)16)10(9)18-7-3-6-13-14-12/h2,4-5H,3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSSFFUUWJYFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azidopropoxy)-3-methoxybenzoic acid

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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